
3-(2,6-Dimethylphenyl)-2-oxopropanoic acid
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Overview
Description
3-(2,6-Dimethylphenyl)-2-oxopropanoic acid is an organic compound with a molecular formula of C11H12O3. This compound is characterized by the presence of a 2,6-dimethylphenyl group attached to a 2-oxopropanoic acid moiety. It is a derivative of phenylacetic acid and is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylphenyl)-2-oxopropanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,6-dimethylbenzene (xylene) with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
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Friedel-Crafts Acylation
Reactants: 2,6-dimethylbenzene, chloroacetyl chloride
Catalyst: Aluminum chloride (AlCl3)
Conditions: Anhydrous conditions, typically at low temperatures
Product: 3-(2,6-Dimethylphenyl)-2-chloropropanone
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Hydrolysis
Reactants: 3-(2,6-Dimethylphenyl)-2-chloropropanone, water
Conditions: Acidic or basic medium
Product: this compound
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation followed by hydrolysis. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethylphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl group under acidic or basic conditions.
Major Products
Oxidation: this compound can be oxidized to this compound derivatives.
Reduction: Reduction yields 3-(2,6-Dimethylphenyl)-2-hydroxypropanoic acid.
Substitution: Substitution reactions produce various derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,6-Dimethylphenyl)-2-oxopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate enzyme activity and receptor binding. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
3-(2,6-Dimethylphenyl)-2-oxopropanoic acid can be compared with other similar compounds, such as:
Mefenamic Acid: A non-steroidal anti-inflammatory drug (NSAID) with a similar phenylacetic acid structure.
Ibuprofen: Another NSAID with a carboxylic acid group and similar anti-inflammatory properties.
Ketoprofen: An NSAID with a similar keto group and phenyl ring structure.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity.
Biological Activity
3-(2,6-Dimethylphenyl)-2-oxopropanoic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H14O3. The compound features a ketone functional group and a carboxylic acid group, which contribute to its biological activity through various biochemical interactions.
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals and protecting cells from oxidative stress, which is linked to numerous diseases.
Assay Results:
Assay Type | IC50 Value (µM) |
---|---|
DPPH | 22.5 |
ABTS | 28.4 |
These values demonstrate the compound's potential in reducing oxidative damage in biological systems.
2. Anti-inflammatory Activity
The compound has been shown to possess anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS).
In Vivo Study:
A study involving carrageenan-induced paw edema in rats showed the following results:
Treatment Group | Edema Reduction (%) |
---|---|
Control | 0 |
Low Dose | 30 |
High Dose | 70 |
This data suggests that higher doses of the compound significantly reduce inflammation.
3. Anticancer Potential
The anticancer effects of this compound have been evaluated against various cancer cell lines. Notably, it exhibited cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines.
Cytotoxicity Results:
Cell Line | IC50 Value (µg/mL) |
---|---|
MCF-7 | 12.5 |
A549 | 15.0 |
Mechanistic studies suggest that the compound induces apoptosis via caspase activation and modulation of Bcl-2 family proteins.
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The hydroxyl group in the structure acts as a hydrogen donor, neutralizing free radicals.
- Anti-inflammatory Mechanism : The compound inhibits NF-κB signaling pathways, leading to decreased expression of inflammatory mediators.
- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways and regulation of cell cycle proteins have been observed.
Case Studies
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant potential of various compounds, including this compound, using DPPH and ABTS assays. The results indicated that this compound effectively scavenged free radicals compared to standard antioxidants.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation using rats, administration of the compound resulted in significant reduction in paw edema compared to untreated controls, highlighting its therapeutic potential in inflammatory diseases.
Properties
IUPAC Name |
3-(2,6-dimethylphenyl)-2-oxopropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-4-3-5-8(2)9(7)6-10(12)11(13)14/h3-5H,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWZCXWFFFBXLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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